Cas no 740806-64-8 (4-bromo-1-chloro-2-(methylsulfanyl)benzene)

4-Bromo-1-chloro-2-(methylsulfanyl)benzene is a halogenated aromatic compound featuring bromo, chloro, and methylsulfanyl functional groups. Its distinct substitution pattern makes it a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. The presence of both bromine and chlorine atoms enhances its reactivity in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, while the methylsulfanyl group can serve as a directing or modifying moiety. This compound is characterized by its stability under standard conditions and compatibility with a range of reaction conditions, making it a versatile building block for complex molecular architectures.
4-bromo-1-chloro-2-(methylsulfanyl)benzene structure
740806-64-8 structure
Product name:4-bromo-1-chloro-2-(methylsulfanyl)benzene
CAS No:740806-64-8
MF:C7H6BrClS
Molecular Weight:237.544538974762
MDL:MFCD22488922
CID:1764107
PubChem ID:59492288

4-bromo-1-chloro-2-(methylsulfanyl)benzene 化学的及び物理的性質

名前と識別子

    • Benzene, 4-bromo-1-chloro-2-(methylthio)-
    • 4-bromo-1-chloro-2-(methylsulfanyl)benzene
    • DTXSID401283259
    • 740806-64-8
    • ZHRFLIJIKULVLC-UHFFFAOYSA-N
    • 4-bromo-1-chloro-2-methylsulfanylbenzene
    • CS-0192514
    • (5-bromo-2-chlorophenyl)(methyl)sulfane
    • 4-Bromo-1-chloro-2-(methylthio)benzene
    • MFCD22488922
    • SCHEMBL2874105
    • E92305
    • EN300-3559111
    • MDL: MFCD22488922
    • インチ: InChI=1S/C7H6BrClS/c1-10-7-4-5(8)2-3-6(7)9/h2-4H,1H3
    • InChIKey: ZHRFLIJIKULVLC-UHFFFAOYSA-N
    • SMILES: CSC1=C(C=CC(=C1)Br)Cl

計算された属性

  • 精确分子量: 235.90621g/mol
  • 同位素质量: 235.90621g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 1
  • 重原子数量: 10
  • 回転可能化学結合数: 1
  • 複雑さ: 110
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 25.3Ų
  • XLogP3: 3.8

4-bromo-1-chloro-2-(methylsulfanyl)benzene Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
abcr
AB559554-10 g
(5-Bromo-2-chlorophenyl)(methyl)sulfane; .
740806-64-8
10g
€965.80 2023-07-10
Enamine
EN300-3559111-2.5g
4-bromo-1-chloro-2-(methylsulfanyl)benzene
740806-64-8 95.0%
2.5g
$2127.0 2025-03-18
Enamine
EN300-3559111-10.0g
4-bromo-1-chloro-2-(methylsulfanyl)benzene
740806-64-8 95.0%
10.0g
$4667.0 2025-03-18
abcr
AB559554-10g
(5-Bromo-2-chlorophenyl)(methyl)sulfane; .
740806-64-8
10g
€890.60 2025-02-19
Ambeed
A1707600-5g
(5-Bromo-2-chlorophenyl)(methyl)sulfane
740806-64-8 98%
5g
$480.0 2024-04-17
Aaron
AR01R0FU-5g
Benzene, 4-bromo-1-chloro-2-(methylthio)-
740806-64-8 95%
5g
$414.00 2025-02-12
Enamine
EN300-3559111-0.05g
4-bromo-1-chloro-2-(methylsulfanyl)benzene
740806-64-8 95.0%
0.05g
$252.0 2025-03-18
Enamine
EN300-3559111-1.0g
4-bromo-1-chloro-2-(methylsulfanyl)benzene
740806-64-8 95.0%
1.0g
$1086.0 2025-03-18
Enamine
EN300-3559111-0.25g
4-bromo-1-chloro-2-(methylsulfanyl)benzene
740806-64-8 95.0%
0.25g
$538.0 2025-03-18
abcr
AB559554-1 g
(5-Bromo-2-chlorophenyl)(methyl)sulfane; .
740806-64-8
1g
€199.50 2023-07-10

4-bromo-1-chloro-2-(methylsulfanyl)benzene 関連文献

4-bromo-1-chloro-2-(methylsulfanyl)benzeneに関する追加情報

Introduction to 4-bromo-1-chloro-2-(methylsulfanyl)benzene (CAS No. 740806-64-8)

4-bromo-1-chloro-2-(methylsulfanyl)benzene, identified by its Chemical Abstracts Service (CAS) number 740806-64-8, is a versatile aromatic compound that has garnered significant attention in the field of organic synthesis and pharmaceutical research. This heterocyclic aromatic derivative features a benzene ring substituted with bromine, chlorine, and a methylsulfanyl group, making it a valuable intermediate in the synthesis of more complex molecules.

The structural configuration of 4-bromo-1-chloro-2-(methylsulfanyl)benzene imparts unique electronic and steric properties that make it particularly useful in medicinal chemistry. The presence of both halogen atoms (bromine and chlorine) enhances its reactivity in various cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings. These reactions are pivotal in constructing biaryl frameworks, which are common motifs in many bioactive compounds.

In recent years, 4-bromo-1-chloro-2-(methylsulfanyl)benzene has been explored as a precursor in the development of novel therapeutic agents. Its derivatives have shown promise in inhibiting specific enzymatic targets associated with inflammatory and infectious diseases. For instance, studies have demonstrated its utility in generating sulfonamide-based compounds that exhibit potent anti-inflammatory properties by modulating cytokine production pathways.

The methylsulfanyl group in the molecule contributes to its solubility and metabolic stability, making it an attractive scaffold for drug design. Researchers have leveraged this property to develop prodrugs that release active pharmaceutical ingredients (APIs) under physiological conditions. Such formulations are particularly beneficial for improving bioavailability and reducing side effects.

Moreover, 4-bromo-1-chloro-2-(methylsulfanyl)benzene has found applications in materials science, particularly in the synthesis of organic semiconductors and liquid crystals. Its ability to form stable radicals and conjugated systems makes it a candidate for developing advanced electronic materials with enhanced charge transport properties.

Recent advancements in computational chemistry have further highlighted the potential of 4-bromo-1-chloro-2-(methylsulfanyl)benzene as a building block. Molecular modeling studies indicate that its derivatives can be engineered to target specific binding pockets in proteins, offering new avenues for rational drug design. These studies underscore the importance of understanding the molecular interactions between 4-bromo-1-chloro-2-(methylsulfanyl)benzene and biological targets to optimize pharmacological efficacy.

The synthesis of 4-bromo-1-chloro-2-(methylsulfanyl)benzene typically involves halogenation reactions on a pre-functionalized benzene ring. Modern synthetic methodologies emphasize green chemistry principles, utilizing catalytic processes that minimize waste and improve yield. For example, palladium-catalyzed cross-coupling reactions have been optimized to achieve high selectivity and efficiency in constructing the desired substitution pattern.

In conclusion, 4-bromo-1-chloro-2-(methylsulfanyl)benzene (CAS No. 740806-64-8) is a multifaceted compound with broad applications in pharmaceuticals and materials science. Its unique structural features enable diverse chemical transformations, making it an indispensable tool for synthetic chemists. As research continues to uncover new functionalities and applications, this compound is poised to play an even greater role in advancing scientific innovation.

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Amadis Chemical Company Limited
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